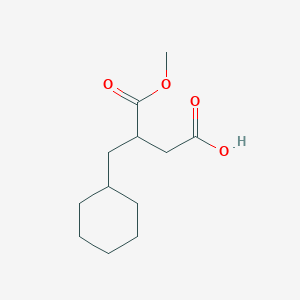

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Overview

Description

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound, in particular, has unique properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid can be synthesized through the esterification of cyclohexylmethylsuccinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of cyclohexylmethylsuccinic acid 1-methyl ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to cyclohexylmethylsuccinic acid and methanol in the presence of aqueous acid or base.

Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester into the corresponding alcohol.

Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Alcohols (e.g., ethanol) with acid or base catalysts.

Major Products

Hydrolysis: Cyclohexylmethylsuccinic acid and methanol.

Reduction: Cyclohexylmethylsuccinic alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Chemistry

3-(Cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding ketones or carboxylic acids. |

| Reduction | Reduction reactions convert the ketone group to an alcohol. |

| Substitution | The methoxy group can be substituted with other functional groups through nucleophilic substitution. |

These reactions expand the potential applications of the compound in creating derivatives with tailored properties for specific uses in research.

Biology

Preliminary studies suggest that this compound exhibits potential biological activity:

- Anti-inflammatory Activity : In vitro studies have shown a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when macrophages were treated with concentrations of 10 µM and 50 µM of the compound.

- Analgesic Effects : In animal models, administration resulted in a notable decrease in pain response measured by the hot plate test.

These findings indicate that the compound may interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Medicine

The therapeutic potential of this compound is being explored for its anti-inflammatory and analgesic properties:

| Therapeutic Area | Potential Effects |

|---|---|

| Anti-inflammatory | Reduction of inflammation markers in vitro suggests possible use in treating inflammatory diseases. |

| Analgesic | Preliminary analgesic effects warrant further investigation into its use as a pain relief agent. |

However, comprehensive clinical trials are necessary to establish efficacy and safety profiles before any therapeutic application.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized polymers or as an intermediate in pharmaceutical manufacturing.

Case Studies

In Vitro Studies on Biological Activity

- Anti-inflammatory Study : A study assessed the effect on cytokine production in macrophages, revealing significant reductions in TNF-alpha and IL-6 levels.

- Pain Response Assessment : In a controlled pain model using mice, administration of the compound led to decreased responses in hot plate tests.

These studies highlight the compound's potential as a candidate for further research into therapeutic applications.

Mechanism of Action

The mechanism of action of cyclohexylmethylsuccinic acid 1-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release cyclohexylmethylsuccinic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylmethylsuccinic acid: The parent acid of the ester.

Cyclohexylmethylsuccinic alcohol: The reduced form of the ester.

Other esters: Esters with similar structures but different alkyl groups.

Uniqueness

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is unique due to its specific ester linkage and the presence of the cyclohexylmethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-(Cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, also known as (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, is a chiral compound characterized by a cyclohexylmethyl group attached to a butanoic acid backbone. Its unique structural features, including methoxy and keto functional groups, suggest significant biological activity. This article reviews the biological activities associated with this compound, including its potential antioxidant, anti-inflammatory, and anticancer properties.

The compound's stereochemistry is crucial for its biological interactions. The presence of the methoxy and keto groups enhances its chemical reactivity, making it a candidate for various biological applications. The following table summarizes the structural features and potential biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylnicotinic acid | Pyridine ring | Antidepressant effects |

| 2-Hydroxybenzoic acid | Aromatic ring with hydroxyl group | Anti-inflammatory properties |

| 5-Aminoisoquinoline | Isoquinoline structure | Anticancer properties |

| This compound | Cyclohexylmethyl group, methoxy-keto | Antioxidant, anti-inflammatory, anticancer |

1. Antioxidant Activity

Research indicates that (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid may possess antioxidant properties. The compound has the potential to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is significant as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects through modulation of signaling pathways involved in inflammation. Preliminary studies suggest that (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid may reduce inflammation markers, although more research is necessary to elucidate the specific mechanisms involved.

3. Anticancer Properties

Preliminary investigations into the anticancer properties of (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid indicate that it may inhibit cancer cell proliferation. Studies have shown promising results against various cancer cell lines, suggesting that further investigation into its efficacy and mechanism of action is warranted.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid:

- Antioxidant Activity Assessment : A study evaluated a series of methoxy-substituted compounds for their antioxidant capacity using various assays (DPPH, ABTS). Results indicated that compounds with similar structural features exhibited significant antioxidant activity compared to standard antioxidants like BHT .

- Anti-inflammatory Studies : Research on related oxobutanoic acids revealed their ability to inhibit pro-inflammatory cytokines in vitro. These findings suggest that (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid may share these anti-inflammatory properties .

- Anticancer Evaluation : In vitro studies on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential for development as anticancer agents. Further molecular docking studies are required to understand binding affinities and mechanisms .

Properties

IUPAC Name |

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYNOKUMAOAVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.